molecular formula C17H18FNO3 B6375259 5-(3-BOC-Aminophenyl)-2-fluorophenol CAS No. 1261894-45-4

5-(3-BOC-Aminophenyl)-2-fluorophenol

Cat. No.: B6375259
CAS No.: 1261894-45-4
M. Wt: 303.33 g/mol
InChI Key: NKIUDLSYUWHJMK-UHFFFAOYSA-N
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Description

5-(3-BOC-Aminophenyl)-2-fluorophenol: is a chemical compound that features a tert-butoxycarbonyl (BOC) protected amino group attached to a phenyl ring, which is further substituted with a fluorine atom and a hydroxyl group. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound valuable in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-BOC-Aminophenyl)-2-fluorophenol typically involves the following steps:

    Protection of the Amino Group: The amino group on the phenyl ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the BOC-protected amine.

    Fluorination: The fluorine atom is introduced to the phenyl ring through electrophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed:

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Chemistry: 5-(3-BOC-Aminophenyl)-2-fluorophenol is used as an intermediate in the synthesis of more complex organic molecules. Its BOC-protected amino group allows for selective deprotection and further functionalization.

Biology: In biological research, this compound can be used to study the effects of fluorinated phenols on biological systems. The BOC group can be removed under mild conditions to reveal the free amine, which can interact with biological targets.

Medicine: The compound may serve as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic rings and protected amines for selective targeting and activity.

Industry: In the chemical industry, this compound is used in the production of advanced materials and specialty chemicals, where its unique functional groups provide valuable properties.

Mechanism of Action

The mechanism of action of 5-(3-BOC-Aminophenyl)-2-fluorophenol involves the interaction of its functional groups with specific molecular targets. The BOC-protected amino group can be deprotected to reveal a free amine, which can then participate in hydrogen bonding, nucleophilic attacks, or other interactions with biological or chemical targets. The fluorine atom enhances the compound’s stability and reactivity, while the hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

    5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol: Similar structure with a trifluoromethyl group instead of a fluorine atom.

    5-(3-BOC-Aminophenyl)-4-chlorophenol: Similar structure with a chlorine atom instead of a fluorine atom.

    5-(3-BOC-Aminophenyl)-2-methylphenol: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness: 5-(3-BOC-Aminophenyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to other halogenated or alkylated derivatives. The BOC-protected amino group allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[3-(4-fluoro-3-hydroxyphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-17(2,3)22-16(21)19-13-6-4-5-11(9-13)12-7-8-14(18)15(20)10-12/h4-10,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIUDLSYUWHJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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